N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide
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Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is a complex organic compound belonging to the quinoline derivatives family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent steps may include nitration, alkylation, and acylation reactions to introduce the desired functional groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also gaining traction in the industrial production of quinoline derivatives.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include hydroxylated quinolines, nitro-substituted benzamides, and various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has been studied for its therapeutic properties, including its potential use in treating infections and cancer. Its mechanism of action involves the inhibition of specific enzymes and pathways involved in disease progression.
Industry: In the industry, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes involved in disease pathways, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may interact with DNA and proteins to exert its biological activity.
Comparison with Similar Compounds
Quinoline: A basic structure similar to the quinoline core of the compound.
Benzamide: A related compound with a benzamide group.
Nitrobenzene: A simpler nitro-substituted benzene derivative.
Uniqueness: N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various applications.
Properties
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-5-3-7-21(11-16)27(25(30)19-6-4-8-22(14-19)28(31)32)15-20-13-18-10-9-17(2)12-23(18)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSLJMJBWJBZQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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